N-mesityl-4-(2-propyn-1-yloxy)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

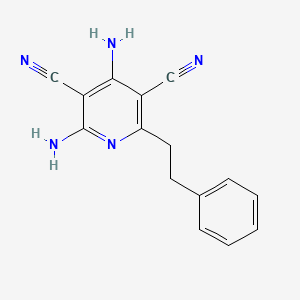

“N-mesityl-4-(2-propyn-1-yloxy)benzamide” is a chemical compound with the molecular formula C10H9NO2 . It has an average mass of 175.184 Da and a monoisotopic mass of 175.063324 Da .

Synthesis Analysis

The synthesis of “N-mesityl-4-(2-propyn-1-yloxy)benzamide” could potentially involve N-heterocyclic carbene (NHC) catalyzed reactions . These reactions occur more rapidly with N-mesityl substituted NHCs . In many cases, no reaction occurs with NHCs lacking ortho-substituted aromatics .Molecular Structure Analysis

The molecular structure of “N-mesityl-4-(2-propyn-1-yloxy)benzamide” is based on its molecular formula, C10H9NO2 . The structure is composed of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms .Chemical Reactions Analysis

The chemical reactions involving “N-mesityl-4-(2-propyn-1-yloxy)benzamide” could potentially include annulations, oxidations, and redox reactions . These reactions are catalyzed by N-heterocyclic carbenes and occur more rapidly with N-mesityl substituted NHCs .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-mesityl-4-(2-propyn-1-yloxy)benzamide” are determined by its molecular structure . It has an average mass of 175.184 Da and a monoisotopic mass of 175.063324 Da .科学的研究の応用

Platinum-Catalyzed Hydroamination

The reaction of benzamide with vinyl arenes, catalyzed by platinum compounds, leads to the formation of N-alkyl benzamides. This process demonstrates the utility of benzamide derivatives in hydroamination reactions, which are significant in the synthesis of amines (Qian & Widenhoefer, 2005).

Copper-Mediated Aryloxylation

Benzamides have been used in copper-mediated aryloxylation reactions, showcasing their role in the synthesis of aryloxylated benzoic acids. This method highlights the versatility of benzamide derivatives in facilitating selective chemical transformations (Hao et al., 2014).

Synthesis and Neuroleptic Activity

Certain benzamide derivatives have been synthesized and evaluated for their neuroleptic activity, indicating the potential of benzamide compounds in developing drugs for treating mental disorders (Iwanami et al., 1981).

Rhodium-Catalyzed Oxidative Coupling

Research on benzamides interacting with alkynes in the presence of rhodium catalysts has led to the synthesis of polycyclic amides, demonstrating the applicability of benzamide derivatives in complex organic synthesis (Song et al., 2010).

作用機序

将来の方向性

特性

IUPAC Name |

4-prop-2-ynoxy-N-(2,4,6-trimethylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c1-5-10-22-17-8-6-16(7-9-17)19(21)20-18-14(3)11-13(2)12-15(18)4/h1,6-9,11-12H,10H2,2-4H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXSFNCAYNHIIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)OCC#C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

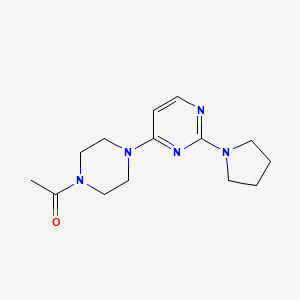

![methyl 4-[4-ethyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B5568638.png)

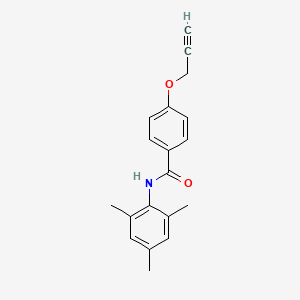

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5568639.png)

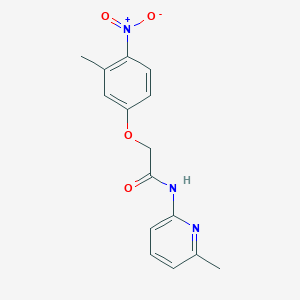

![2-(2,4-dichlorophenoxy)-N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B5568646.png)

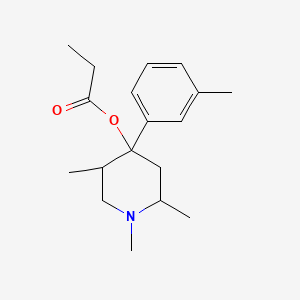

![2-[3-(1H-imidazol-2-yl)-1-piperidinyl]quinoxaline](/img/structure/B5568698.png)

![1-[2-oxo-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5568706.png)

![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenoxyacetohydrazide](/img/structure/B5568708.png)

![(1S*,5R*)-3-[(2-butyl-1H-imidazol-4-yl)methyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5568731.png)

![2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone)](/img/structure/B5568751.png)